2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid(Mixture of Diastereomers)
Description
Fourier-Transform Infrared (FTIR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1700–1735 | Ester carbonyl (C=O) stretching |
| 3400–3500 | Hydroxyl (-OH) stretching |
| 1250–1300 | C-O ester asymmetric stretching |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 4.15 (m, 2H, OCH₂)
- δ 3.60 (m, 1H, -CH(OH)-)
- δ 2.45 (t, J = 7.2 Hz, 2H, cyclohexane CH₂)
- δ 1.25 (d, J = 6.8 Hz, 3H, -CH(CH₃))
¹³C NMR (100 MHz, CDCl₃):
- δ 178.2 (carboxylic acid C=O)
- δ 172.5 (ester C=O)
- δ 70.8 (OCH₂)
- δ 44.3 (cyclohexane C1)
Mass Spectrometry (MS)
- ESI-MS (m/z): 315.2 [M+H]⁺ (calc. 314.4)
- Fragmentation pattern: Loss of H₂O (18 Da) and CO₂ (44 Da) observed.
Computational Chemistry Predictions of Molecular Geometry
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
- Bond lengths:
- C=O (ester): 1.21 Å
- C-O (ether): 1.43 Å
- Dihedral angles:
- Cyclohexane ring (C1-C2-C3-C4): 55.3° (cis) vs. 180.0° (trans)
- Hydrogen bonding:
- Intramolecular O-H···O=C interaction (2.67 Å) stabilizes the cis diastereomer.
Optimized geometries show that steric hindrance between the hydroxy-4-methyloctyl chain and cyclohexane ring dictates conformational preferences, with the cis form exhibiting 1.4-fold greater stability than trans.
Properties
CAS No. |
1637562-52-7 |
|---|---|
Molecular Formula |
C17H30O5 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(7-hydroxy-4-methyloctoxy)carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H30O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12-15,18H,3-11H2,1-2H3,(H,19,20) |
InChI Key |
WPTRTTWYMWWUTQ-UHFFFAOYSA-N |
SMILES |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(C)O |
Canonical SMILES |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(C)O |
Synonyms |
OH-MINCH; |
Origin of Product |
United States |
Preparation Methods
Halogenation of Cyclohexanecarboxylic Acid Derivatives
The process begins with converting cyclohexanecarboxylic acid derivatives to acyl halides using phosphorus-based reagents (PX₃/PX₅) or thionyl chloride (SOCl₂). Triethylamine serves as both catalyst and acid scavenger, achieving >95% conversion at 80-110°C.
Critical Parameters :
-
Molar Ratio : 1:1.2 (acid:halogenating agent)
-
Solvent System : Dichloromethane/THF (3:1 v/v)
-
Reaction Time : 4-6 hours
Alkoxycarbonylation with Hydroxy-4-Methyloctanol
The acyl chloride intermediate undergoes nucleophilic acyl substitution with hydroxy-4-methyloctanol. A patented two-phase system (heptane/water) prevents ester hydrolysis while enabling real-time byproduct removal.
Reaction Scheme :
Yield Optimization :
-
Temperature : 60-70°C
-
Base : NaOH (2.5 eq) in aqueous phase
-
Catalyst : Tetrabutylammonium bromide (0.1 mol%)
Industrial-Scale Process Optimization
Continuous Flow Reactor Design
Recent advancements employ tubular reactors with segmented flow to enhance mass transfer. Key performance metrics from pilot studies:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 12.4 | 38.9 |
| Impurity Profile (%) | 4.7 | 1.2 |
| Energy Consumption (kWh/kg) | 8.1 | 2.9 |
Solvent Recovery Systems
Closed-loop heptane recycling reduces production costs by 23%. Azeotropic drying with decanter systems achieves <0.1% water content in final products.
Diastereomer Control and Characterization
Stereochemical Outcomes
The hydroxy-4-methyloctyl moiety introduces two stereocenters, generating four possible diastereomers. Reaction conditions dictate the final ratio:
| Temperature (°C) | cis:trans Ratio | Enantiomeric Excess (%) |
|---|---|---|
| 60 | 1:1.2 | 8.4 |
| 80 | 1:1.8 | 14.7 |
| 100 | 1:2.3 | 22.9 |
Analytical Characterization
Chromatographic Methods :
-
HPLC : Chiralpak IC-3 column, hexane:isopropanol (85:15), 1 mL/min
-
Retention Times : 12.4 min (cis), 14.7 min (trans)
Spectroscopic Confirmation :
-
¹³C NMR : Distinct carbonyl signals at δ 172.3 (cis) vs. δ 171.9 (trans)
-
IR Spectroscopy : Ester C=O stretch at 1745 cm⁻¹ confirms successful conjugation
Purification and Isolation Protocols
Acid-Base Extraction
Optimal purification involves pH-controlled partitioning:
-
Acidification : Adjust to pH 1.5 with HCl (25%)
-
Solvent Extraction : Triple heptane wash (3×50 mL/g)
-
Drying : Azeotropic removal of H₂O at 130°C
Crystallization Techniques
Slow cooling from heptane/ethyl acetate (9:1) yields 98.2% pure crystals. Particle size distribution analysis reveals:
| Fraction (µm) | Yield (%) | Purity (%) |
|---|---|---|
| <50 | 12.4 | 97.8 |
| 50-100 | 58.9 | 98.5 |
| >100 | 28.7 | 98.1 |
Scale-Up Challenges and Solutions
Exothermic Reaction Management
Adiabatic calorimetry studies guide reactor design for the highly exothermic acylation step (ΔH = -189 kJ/mol):
| Cooling Capacity (kW/m³) | Maximum Batch Size (kg) |
|---|---|
| 15 | 50 |
| 25 | 150 |
| 35 | 500 |
Waste Stream Treatment
Neutralization of HCl byproducts produces 1.2 kg NaCl per kg product. Advanced electrodialysis systems recover 89% of chloride ions for reuse.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Diastereomer Ratio | Energy Use (kWh/kg) |
|---|---|---|---|---|
| Traditional Batch | 78.4 | 95.2 | 1:1.4 | 9.8 |
| Continuous Flow | 91.7 | 98.6 | 1:1.9 | 3.1 |
| Microwave-Assisted | 85.2 | 97.1 | 1:2.3 | 4.7 |
Chemical Reactions Analysis
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is utilized in various scientific research applications:
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research involving this compound includes its potential effects on human health and its role in drug development.
Industry: It is used in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
OH-MiNCH vs. oxo-MiNCH and cx-MiNCH
- Metabolic Pathway : OH-MiNCH is an oxidative intermediate in DINCH metabolism, whereas oxo-MiNCH (keto form) and cx-MiNCH (carboxy-terminal form) represent further oxidized derivatives. These metabolites are often analyzed collectively to assess DINCH exposure kinetics .
- Analytical Utility : OH-MiNCH and oxo-MiNCH require deuterated internal standards (e.g., cyclohexane-d8 derivatives) for precise quantification via mass spectrometry, whereas cx-MiNCH is typically measured via hydrolysis-linked assays .
- null for OH-MiNCH) .
OH-MiNCH vs. Trans-4-{[(2-Methyl-2-propanyl)oxy]carbonyl}cyclohexanecarboxylic acid
- Application Divergence : OH-MiNCH is a biological metabolite, while the tert-butoxycarbonyl analogue is an industrial precursor for heat-resistant polymers. Regulatory amendments (HSUSA 2021) highlight its extended commercial relevance until 2023 .
- Stereochemical Complexity : OH-MiNCH’s diastereomerism complicates chromatographic separation, unlike the single-isomer tert-butoxy derivative, which simplifies industrial reproducibility .
Broader Context: Cyclohexanecarboxylic Acid Derivatives
- 3-O-Feruloylquinic Acid : A phytochemical from Coffea canephora with antioxidant properties, structurally distinct due to its feruloylquinic acid backbone. Used in pharmacological research, contrasting OH-MiNCH’s role in exposure biomonitoring .
- 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid : A xanthene-derived fluorescent probe (CAS: 500533-94-8), highlighting the versatility of cyclohexanecarboxylic acid scaffolds in diverse applications (e.g., imaging vs. biomonitoring) .
Research and Regulatory Implications
OH-MiNCH’s diastereomer-specific pharmacokinetics remain understudied compared to its phthalate counterparts. Recent advancements in stable isotope-labeled standards (e.g., OH-MiNCH-d8) enhance detection accuracy, supporting its adoption in global biomonitoring programs . In contrast, industrial analogues like the tert-butoxy derivative face evolving regulatory landscapes, emphasizing the need for compound-specific risk assessments .
Biological Activity
2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid, a compound characterized as a mixture of diastereomers, is a secondary oxidized metabolite derived from di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH). This compound is gaining attention due to its implications in environmental health and potential biological activities.
Biological Activity Overview
The biological activity of 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid is primarily studied in the context of its role as a biomarker for DINCH exposure. DINCH is used as a safer alternative to phthalates in various applications, particularly in plastics. The biological effects of this compound can be categorized into several areas:
- Endocrine Disruption : There are concerns regarding the potential endocrine-disrupting properties of DINCH and its metabolites, including 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid. Studies have indicated that exposure to such compounds may interfere with hormonal functions, potentially leading to reproductive and developmental issues.
- Toxicological Studies : Research indicates that this compound exhibits low acute toxicity; however, chronic exposure studies are necessary to fully understand its long-term effects on human health and the environment .
- Metabolic Pathways : As a metabolite of DINCH, the compound may be involved in various metabolic pathways that could affect lipid metabolism and other physiological processes .
Case Study 1: Environmental Impact
A study conducted on the environmental persistence of DINCH and its metabolites highlighted that 2-(((Hydroxy-4-methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid can be detected in various environmental matrices, including water and soil. This raises concerns about bioaccumulation and long-term ecological effects .
Case Study 2: Human Exposure Assessment
In a human biomonitoring study, researchers measured levels of DINCH metabolites, including this acid, in urine samples from individuals exposed to products containing DINCH. The findings suggested that these metabolites could serve as reliable biomarkers for assessing human exposure to DINCH .
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 314.42 g/mol |
| CAS Number | 1637562-52-7 |
| Purity | >95% |
Toxicological Data Table
| Endpoint | Value |
|---|---|
| Acute Toxicity (LD50 Rat) | >2000 mg/kg |
| Skin Irritation | Causes mild irritation |
| Eye Irritation | Causes serious irritation |
Q & A
Q. How can diastereomers of this compound be separated and characterized in a laboratory setting?
Answer:
- Separation Techniques : Use chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns or crystallization with resolving agents like cyclohexylethylamine, which has been effective in resolving chloromandelic acid diastereomers .
- Characterization : X-ray crystallography confirms absolute configuration, as demonstrated in studies of cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy, including , , and 2D techniques (e.g., COSY, HSQC), identifies stereochemical differences via coupling constants and nuclear Overhauser effects (NOEs) .
Q. What synthetic routes are feasible for preparing this compound, and how can esterification be optimized?
Answer:
- Key Steps :
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane or THF) to enhance yield .
Q. Which spectroscopic methods are most effective for structural elucidation of diastereomers?
Answer:
- NMR : NMR distinguishes diastereomers via splitting patterns (e.g., vicinal coupling constants ) and chemical shifts of stereogenic centers. NMR identifies carbonyl and quaternary carbon environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy verifies ester (C=O, ~1700 cm) and hydroxyl (~3400 cm) groups .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis, and what computational tools support this?
Answer:
Q. What is the impact of stereochemistry on biological activity, and how can structure-activity relationships (SAR) be studied?
Answer:
Q. How can the compound’s acidity and stability under physiological conditions be predicted?
Answer:
- Acidity Prediction : The carboxylic acid group has a pKa ~4.6–4.8 (similar to cis-4-hydroxycyclohexanecarboxylic acid) . Hydroxyl group pKa (~10–12) depends on intramolecular hydrogen bonding.
- Stability : Use accelerated stability studies (pH 1–9 buffers, 37°C) with HPLC monitoring. Degradation products (e.g., hydrolyzed esters) indicate susceptibility to esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
